5-(2-Phenoxyphenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) under moderate conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Copper (I) chloride (CuCl) as a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid: Another isoxazole derivative with similar biological activities.
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Known for its antimicrobial properties.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: Exhibits potent anticancer activity.
Uniqueness
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid stands out due to its unique phenoxyphenyl substitution, which enhances its binding affinity and selectivity towards specific biological targets . This makes it a promising candidate for further drug development and therapeutic applications.
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO4/c18-16(19)13-10-15(21-17-13)12-8-4-5-9-14(12)20-11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI Key |
YGZCRNIATZPTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
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